

# Talabostat: A Comparative Analysis of Single-Agent vs. Combination Therapy Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Talabostat** (formerly PT-100), an inhibitor of dipeptidyl peptidases (DPPs) such as fibroblast activation protein (FAP), has been investigated as an anti-cancer agent both as a monotherapy and in combination with other treatments. This guide provides an objective comparison of its performance in these two settings, supported by experimental data from clinical trials.

**At a Glance: Efficacy Showdown** 

| Therapy Type            | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                       |  |  |  |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|--|
| Single-Agent Talabostat | Modest clinical activity observed. In a Phase II trial for metastatic colorectal cancer, no objective responses were seen, though 21% of patients achieved stable disease.[1][2][3]                                                                                                                                                                                                                                                                |  |  |  |
| Combination Therapy     | Demonstrates potential for synergistic effects, though results vary. Combination with cisplatin in advanced melanoma showed a 13.9% partial response rate in evaluable patients.[4] When combined with rituximab for chronic lymphocytic leukemia, a 21% partial response rate was observed in patients who had failed previous therapies.[5] A combination with pembrolizumab in advanced solid tumors resulted in a 47% disease control rate.[6] |  |  |  |



### **Quantitative Data Summary**

The following tables provide a detailed look at the quantitative outcomes from key clinical trials of **talabostat** as a single agent and in combination therapies.

Table 1: Efficacy of Talabostat as a Single Agent

| Cancer<br>Type                     | Phase | Number<br>of<br>Patients | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progressi on-Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------------------|-------|--------------------------|-----------------------------------------|-------------------------------------|-----------------------------------------|---------------------------------------|
| Metastatic<br>Colorectal<br>Cancer | II    | 28                       | 0%                                      | 21%<br>(Stable<br>Disease)          | 1.6 months                              | Not<br>Reported                       |

Data sourced from a Phase II trial in patients with previously treated metastatic colorectal cancer.[1][2][3]

Table 2: Efficacy of Talabostat in Combination Therapy



| Cancer<br>Type                             | Combin<br>ation<br>Agent | Phase | Number<br>of<br>Patients<br>(evalua<br>ble) | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) |
|--------------------------------------------|--------------------------|-------|---------------------------------------------|---------------------------------------------|-------------------------------------|------------------------------------------|---------------------------------------|
| Advance<br>d Solid<br>Tumors               | Pembroli<br>zumab        | II    | 31 (19)                                     | 5.3%<br>(unconfir<br>med PR)                | 47%                                 | 2.7<br>months                            | 20.5<br>months                        |
| Advance<br>d<br>Melanom<br>a               | Cisplatin                | II    | 74 (43)                                     | 13.9%<br>(Partial<br>Respons<br>e)          | 60.4%<br>(PR +<br>SD)               | 2.8<br>months                            | 8.5<br>months                         |
| Chronic<br>Lymphoc<br>ytic<br>Leukemi<br>a | Rituxima<br>b            | II    | 20 (19)                                     | 21%<br>(Partial<br>Respons<br>e)            | 84% (PR<br>+ SD)                    | 3.6<br>months                            | Not<br>Reported                       |
| Non-<br>Small<br>Cell Lung<br>Cancer       | Docetaxe<br>I            | II    | 42                                          | 7.1% (2<br>PR, 1<br>CR)                     | Not<br>Reported                     | Not<br>Reported                          | Not<br>Reported                       |

Data for Advanced Solid Tumors with Pembrolizumab from a Phase II basket study.[6] Data for Advanced Melanoma with Cisplatin from a Phase II trial in second-line stage IV melanoma.[4] [7][8] Data for Chronic Lymphocytic Leukemia with Rituximab from a Phase II study in patients previously treated with a rituximab/fludarabine regimen.[5] Data for Non-Small Cell Lung Cancer with Docetaxel from a Phase II trial in patients who failed previous platinum-based chemotherapy.[9]

# Experimental Protocols Talabostat as a Single Agent in Metastatic Colorectal Cancer



- Study Design: This was a single-arm, open-label Phase II study.[1][3]
- Patient Population: Patients enrolled had metastatic colorectal cancer and had previously received systemic chemotherapies.[1][2][3] Eligibility required measurable disease, a performance status of 0 to 2, and adequate organ function.[1][2][3]
- Dosing Regimen: Patients were treated with 200 μg of Val-boroPro (Talabostat) administered orally twice daily (BID) continuously.[1][2][3]
- Endpoint Assessments: Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[1]

### Talabostat in Combination with Pembrolizumab for Advanced Solid Cancers

- Study Design: This was an open-label, Phase II basket trial.[6]
- Patient Population: The study enrolled 31 patients with various advanced solid tumors.[6]
   The trial included two cohorts: cohort A for checkpoint inhibitor (ICI) naive patients and cohort B for ICI pretreated patients.[6]
- Dosing Regimen: Patients received talabostat orally twice daily on days 1-14 and pembrolizumab intravenously over 30 minutes on day 1.[10][11] Cycles were repeated every 21 days.[10][11]
- Endpoint Assessments: The primary objectives were to assess dose-limiting toxicity (DLT)
   rates and response rates using RECIST v1.1 and immune RECIST (iRECIST).[6]

# Talabostat in Combination with Cisplatin for Advanced Melanoma

- Study Design: This was a Phase II, open-label, single-arm study.[7][8]
- Patient Population: 74 patients with unresectable stage IV metastatic melanoma with no more than one prior chemotherapy or biotherapy for stage IV disease were enrolled.[4]



- Dosing Regimen: Patients received four 3-week cycles of cisplatin (75 mg/m^2 on day 1) and talabostat (300 µg twice daily orally on days 2 to 15).[4] Dose escalation to talabostat 400 µg twice daily was dependent on tolerability.[4] Following the combination cycles, patients continued with single-agent talabostat until disease progression or unacceptable toxicity.[4]
- Endpoint Assessments: The primary endpoint was overall response.[7][8] Secondary
  endpoints included the rate of complete responses, duration of objective response,
  progression-free survival (PFS), and overall survival.[7][8]

# Talabostat in Combination with Rituximab for Chronic Lymphocytic Leukemia (CLL)

- Study Design: This was a single-arm, open-label Phase II study.[5]
- Patient Population: The study included patients with advanced CLL who had previously been treated with a rituximab/fludarabine regimen.[5]
- Dosing Regimen: The 28-day treatment course consisted of rituximab 375mg/m<sup>2</sup> on Days 1, 8, 15, and 22, with talabostat 300mcg BID tablets for 6 days following each rituximab infusion.
- Endpoint Assessments: The primary endpoint was disease response evaluated per NCI-WG criteria.[5]

## Visualizing the Mechanisms and Processes Signaling Pathway of Talabostat





Click to download full resolution via product page

Caption: **Talabostat** inhibits DPPs, leading to increased cytokine and chemokine levels, which in turn stimulate an anti-tumor immune response.

# **Experimental Workflow for a Typical Combination Therapy Trial**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. tandfonline.com [tandfonline.com]
- 2. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II assessment of talabostat and cisplatin in second-line stage IV melanoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II assessment of talabostat and cisplatin in second-line stage IV melanoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of talabostat and docetaxel in advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial: NCT04171219 My Cancer Genome [mycancergenome.org]
- 11. Talabostat + Pembrolizumab for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Talabostat: A Comparative Analysis of Single-Agent vs. Combination Therapy Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681214#efficacy-of-talabostat-as-a-single-agent-versus-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com